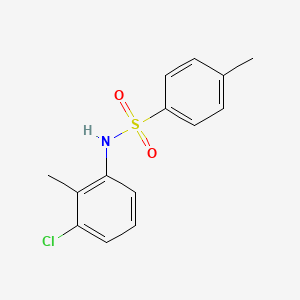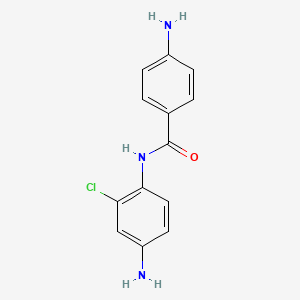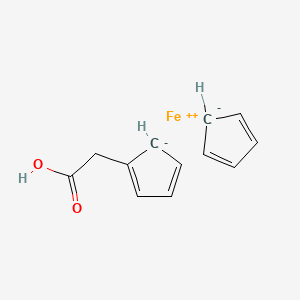![molecular formula C17H12N2O B8802174 2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile CAS No. 27389-83-9](/img/structure/B8802174.png)
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (p-(benzyloxy)benzylidene)-: is an organic compound that belongs to the class of benzylidenemalononitriles. This compound is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a benzyloxy substituent on the benzylidene ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing malononitrile, (p-(benzyloxy)benzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between p-(benzyloxy)benzaldehyde and malononitrile can be catalyzed by bases such as piperidine or pyridine under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of malononitrile, (p-(benzyloxy)benzylidene)- can be optimized by using heterogeneous catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel. The reaction is typically carried out in solvents like ethyl acetate at temperatures around 60°C, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Malononitrile, (p-(benzyloxy)benzylidene)- undergoes various chemical reactions, including:
Condensation Reactions: It can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as amines to form substituted derivatives.
Common Reagents and Conditions:
Bases: Piperidine, pyridine, and other organic bases are commonly used in condensation reactions.
Solvents: Ethyl acetate, acetonitrile, and other polar solvents are frequently used.
Catalysts: Heterogeneous catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite are effective in promoting the reactions
Major Products:
Substituted Benzylidenemalononitriles: These are formed through condensation reactions.
Heterocyclic Compounds: Cyclization reactions can lead to the formation of various heterocycles.
Scientific Research Applications
Malononitrile, (p-(benzyloxy)benzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of specialty chemicals, perfumery, and as a fluorescence-based assay for detecting methane
Mechanism of Action
The mechanism of action of malononitrile, (p-(benzyloxy)benzylidene)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as tyrosine kinases, by binding to their active sites.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cytotoxic Effects: The compound can induce cytotoxicity in cancer cells by interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Ethylene Glycol-Based Benzylidenemalononitriles: These derivatives contain ethylene ether spacers and exhibit unique properties.
Uniqueness: Malononitrile, (p-(benzyloxy)benzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27389-83-9 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-16(12-19)10-14-6-8-17(9-7-14)20-13-15-4-2-1-3-5-15/h1-10H,13H2 |
InChI Key |
GBQGNEMSQIQFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
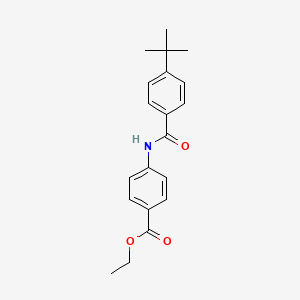
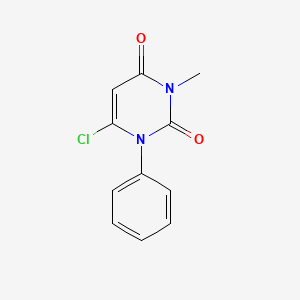
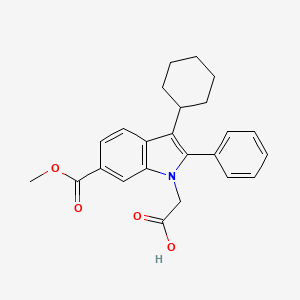
![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)
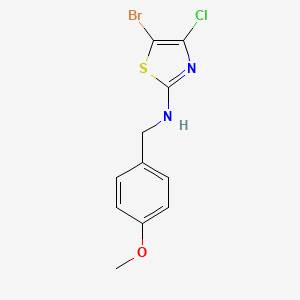
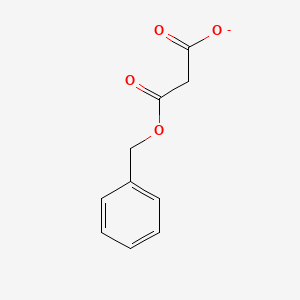
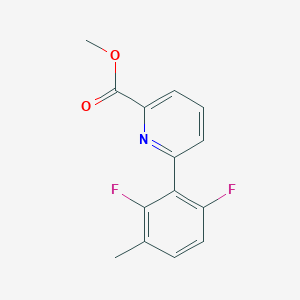
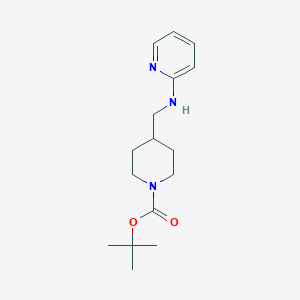

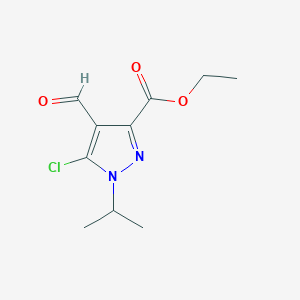
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8802177.png)
